molecular formula C24H17Cl2F3N4O4 B297520 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B297520
M. Wt: 553.3 g/mol
InChI Key: MIKPOGQXSYJDPF-PNQUVVCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-715, is a small molecule inhibitor that has been extensively studied in scientific research. This compound is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), which is a key enzyme involved in the regulation of inflammation and immune response.

Mechanism of Action

2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets involved in inflammation and immune response, leading to reduced cytokine production and immune cell activation. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects in various animal models of disease. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit immune cell activation. This compound has also been shown to have anti-cancer effects, as it induces apoptosis in cancer cells and inhibits tumor growth.

Advantages and Limitations for Lab Experiments

2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide is a potent inhibitor of p38 MAPK, making it a valuable tool for studying the role of this enzyme in various biological processes. However, this compound has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to use in cell culture experiments. This compound also has some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more potent and selective inhibitors of p38 MAPK, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the investigation of the role of p38 MAPK in other diseases, such as Alzheimer's disease and diabetes. Finally, the use of this compound in combination with other drugs or therapies could be explored, to determine whether it has synergistic effects or can overcome drug resistance.

Synthesis Methods

The synthesis of 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, starting with the reaction of 3,4-dichloroaniline with ethyl 2-bromoacetate to form 2-(3,4-dichloroanilino)-2-oxoethyl acetate. This intermediate is then reacted with 2-hydroxybenzaldehyde to form 2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazine. The final step involves the reaction of this intermediate with 3-(trifluoromethyl)aniline and acetic anhydride to form the desired product, this compound.

Scientific Research Applications

2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been studied for its potential anti-cancer effects, as p38 MAPK is involved in the regulation of cell proliferation and apoptosis.

Properties

Molecular Formula

C24H17Cl2F3N4O4

Molecular Weight

553.3 g/mol

IUPAC Name

N//'-[(E)-[2-[2-(3,4-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C24H17Cl2F3N4O4/c25-18-9-8-17(11-19(18)26)31-21(34)13-37-20-7-2-1-4-14(20)12-30-33-23(36)22(35)32-16-6-3-5-15(10-16)24(27,28)29/h1-12H,13H2,(H,31,34)(H,32,35)(H,33,36)/b30-12+

InChI Key

MIKPOGQXSYJDPF-PNQUVVCRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl

SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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